1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde
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Overview
Description
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of a pyrimidine ring attached to a piperidine ring via a methylene bridge, with an aldehyde functional group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with piperidine-4-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine-4-carbaldehyde, followed by the addition of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(Pyrimidin-2-ylmethyl)piperidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrimidin-2-ylmethyl)piperidine-4-carboxylic acid
- 1-(Pyrimidin-2-ylmethyl)piperidine-4-methanol
- 1-(Pyrimidin-2-ylmethyl)piperidine-4-thiol
Uniqueness
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is unique due to the presence of both a pyrimidine ring and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,9-10H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHBKYCNPTPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251202-96-6 |
Source
|
Record name | 1-[(pyrimidin-2-yl)methyl]piperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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